N-(cyanomethyl)-2-(naphthalen-2-yl)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
N-(cyanomethyl)-2-(naphthalen-2-yl)-N-(prop-2-yn-1-yl)acetamide is an organic compound that features a naphthalene ring, a cyanomethyl group, and a prop-2-yn-1-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(naphthalen-2-yl)-N-(prop-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthalen-2-yl Acetamide Backbone: This can be achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-acetylnaphthalene, followed by conversion to 2-(naphthalen-2-yl)acetamide using ammonia.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent such as cyanomethyl chloride.
Addition of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the amide nitrogen with propargyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(naphthalen-2-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-2-(naphthalen-2-yl)-N-(prop-2-yn-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the naphthalene ring and the cyanomethyl group suggests potential activity as an enzyme inhibitor or receptor ligand.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its structural features.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanomethyl and prop-2-yn-1-yl groups could play a role in these interactions by forming hydrogen bonds or participating in π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-2-(naphthalen-2-yl)-N-(prop-2-yn-1-yl)acetamide include other naphthalene derivatives and acetamide compounds, such as:
- N-(2-naphthyl)acetamide
- N-(cyanomethyl)-N-(phenyl)acetamide
- N-(prop-2-yn-1-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyanomethyl and a prop-2-yn-1-yl group on the same molecule is relatively uncommon and could lead to unique properties and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-naphthalen-2-yl-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-2-10-19(11-9-18)17(20)13-14-7-8-15-5-3-4-6-16(15)12-14/h1,3-8,12H,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYJWTGNDBUJRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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